Product packaging for [1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine(Cat. No.:CAS No. 21323-67-1)

[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine

Cat. No.: B13116479
CAS No.: 21323-67-1
M. Wt: 153.17 g/mol
InChI Key: ZPUBWKZQTAXUPN-UHFFFAOYSA-N
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Description

[1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This scaffold is part of a broader class of fused pyrimidine derivatives known for their diverse biological activities and potential as scaffolds for developing novel therapeutic agents. While research is ongoing, compounds with this core structure are frequently investigated for their potential to interact with key biological targets, such as adenosine receptors . Related thiadiazolopyrimidine analogs have demonstrated potent bioactivity in scientific studies, including promising antibiofilm properties against relevant Gram-positive and Gram-negative pathogens . The structure of this compound, featuring multiple nitrogen atoms, makes it a valuable intermediate for further chemical functionalization, allowing researchers to explore structure-activity relationships and optimize properties for specific applications. This product is provided for research use only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the current scientific literature for the latest findings on this compound class.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3N5S B13116479 [1,2,3]Thiadiazolo[5,4-d]pyrimidin-7-amine CAS No. 21323-67-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21323-67-1

Molecular Formula

C4H3N5S

Molecular Weight

153.17 g/mol

IUPAC Name

thiadiazolo[5,4-d]pyrimidin-7-amine

InChI

InChI=1S/C4H3N5S/c5-3-2-4(7-1-6-3)10-9-8-2/h1H,(H2,5,6,7)

InChI Key

ZPUBWKZQTAXUPN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)SN=N2)N

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization Of 1 2 3 Thiadiazolo 5,4 D Pyrimidin 7 Amine

X-ray Crystallography for Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain X-ray crystallography data for the solid-state structural determination of ugr.esugr.escrystallography.netThiadiazolo[5,4-d]pyrimidin-7-amine. This investigation aimed to elucidate the precise three-dimensional arrangement of atoms and molecules within the crystal lattice, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Despite a thorough review of available resources, no published single-crystal X-ray diffraction data for ugr.esugr.escrystallography.netThiadiazolo[5,4-d]pyrimidin-7-amine could be located. Consequently, a detailed analysis of its crystal structure, including unit cell dimensions, space group, and specific atomic coordinates, cannot be provided at this time. The determination of these parameters is contingent upon the successful growth of single crystals of sufficient quality for X-ray diffraction analysis.

While crystallographic data for isomeric structures, such as 7-amino-1,2,5-thiadiazolo[3,4-d]pyrimidine, are available, a direct comparison or extrapolation of these findings to the ugr.esugr.escrystallography.net isomer would be speculative and is therefore not included in this article, in adherence with the strict focus on the title compound. The solid-state structure of ugr.esugr.escrystallography.netThiadiazolo[5,4-d]pyrimidin-7-amine remains a subject for future experimental investigation.

Structure Activity Relationship Sar Investigations Of 1 2 3 Thiadiazolo 5,4 D Pyrimidin 7 Amine Derivatives

Rational Design Principles for Modifying thenih.govresearchgate.netmdpi.comThiadiazolo[5,4-d]pyrimidine Scaffold

The rational design of novel derivatives of the nih.govresearchgate.netmdpi.comthiadiazolo[5,4-d]pyrimidine scaffold is guided by several established medicinal chemistry principles. A primary strategy involves bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties. The thiadiazole ring itself is considered a bioisostere of pyrimidine (B1678525), which may allow it to mimic natural nucleobases and interfere with their synthesis pathways. sciforum.netnih.gov This principle underpins the potential of the fused thiadiazolopyrimidine system as a purine (B94841) analog, suggesting it could act as an antimetabolite. nih.gov

Another key design principle is the systematic exploration of different regions of the scaffold. nih.gov For fused heterocyclic systems like this, modifications are typically explored at three key areas: the pyrimidine ring, the thiadiazole ring, and the exocyclic 7-amine group. Introducing a variety of substituents—ranging from small, electron-withdrawing groups like halogens to larger, lipophilic moieties—allows for the modulation of the molecule's electronic properties, solubility, and steric profile. mdpi.com This can significantly impact how the molecule interacts with biological targets. For instance, studies on the analogous nih.govresearchgate.netmdpi.comtriazolo[4,5-d]pyrimidine scaffold have shown that replacing rigid linkers with more flexible groups can improve binding to target enzymes. nih.gov Furthermore, the addition of other biologically active heterocyclic moieties, such as indole, quinoxaline, or thiophene, to a core scaffold has been shown to enhance anticancer activity. researchgate.net

Impact of Substituent Patterns on Biological Activities of Thiadiazolopyrimidine Derivatives

The type and position of chemical substituents on the thiadiazolopyrimidine core are critical in determining the specific biological activity and potency of the derivatives. mdpi.com Drawing parallels from closely related heterocyclic systems, clear patterns emerge that link substituent choice to efficacy.

Anticancer Activity: In studies on the analogous thiazolo[4,5-d]pyrimidine scaffold, the introduction of specific substituents has been shown to dramatically enhance anticancer activity. The incorporation of a trifluoromethyl (-CF3) group, a highly lipophilic moiety, is a known strategy to improve the bioavailability and metabolic stability of drug candidates. mdpi.com When a -CF3 group was introduced at the 5-position of the thiazolo[4,5-d]pyrimidine ring system, it set the stage for potent activity. The subsequent addition of a chlorine atom at the 7-position led to a significant increase in antiproliferative effects compared to derivatives with a 7-oxo group. mdpi.com This highlights the importance of an electron-withdrawing group at this position. For example, 7-Chloro-3-phenyl-5-(trifluoromethyl) nih.govmdpi.comthiazolo[4,5-d]pyrimidine-2(3H)-thione proved to be the most active among a series of newly synthesized compounds, demonstrating potent cytostatic and cytotoxic effects across a wide range of cancer cell lines. mdpi.com

Table 1: Anticancer Activity of Substituted 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Analogs
CompoundModificationMean Growth Percent (NCI-60 Screen)Key Finding
7-oxo derivativesOxygen at position 7Variable, generally lower activityBaseline activity
7-chloro derivatives (e.g., 3b)Chlorine at position 7Reduced to 20-64%Increased anticancer activity compared to 7-oxo derivatives. mdpi.com
7-amino derivativesAmino group at position 7Variable activityActivity dependent on other substitutions

Antimicrobial and Antifungal Activity: The antimicrobial and antifungal profiles of thiadiazole-containing compounds are also heavily influenced by their substitution patterns. For general thiadiazole derivatives, the presence of electron-withdrawing groups, such as a chloro substituent at the para position of a phenyl ring, has been shown to improve antibacterial activity against strains like A. niger. nih.gov Conversely, bulky substituents can also confer potent activity. nih.gov In the context of antifungal activity, SAR studies have revealed that bromo-substituted compounds often exhibit the best efficacy against A. niger. nih.gov

Studies on 1,2,3-thiadiazole (B1210528) derivatives have demonstrated potent antiamoebic activity against E. histolytica. mdpi.com Specific substitutions, such as a 4-bromo phenyl group or a furan moiety attached to the thiadiazole ring, resulted in compounds with significantly greater potency than the standard drug metronidazole. mdpi.comnih.gov

Table 2: Antiamoebic Activity of Substituted 1,2,3-Thiadiazole Derivatives against E. histolytica
CompoundKey SubstituentIC50 (µM)
4-bromo phenyl-1,2,3-thiadiazole derivative4-bromo phenyl0.24 mdpi.com
Furan based 1,2,3-thiadiazole derivativeFuran0.23 mdpi.com
Metronidazole (Standard)-1.80 mdpi.com

Antiviral Activity: The 1,2,3-thiadiazole scaffold is a component of promising antiviral agents, particularly against the Tobacco Mosaic Virus (TMV). mdpi.com Research has shown that 1,2,3-thiadiazole-4-carboxamide derivatives can exhibit potent curative and protective effects. The nature of the substituent on the carboxamide moiety is crucial. For instance, specific substitutions led to compounds with protective effects as high as 76% at a concentration of 500 µg/mL, outperforming the standard drug tiadinil. mdpi.com

Table 3: Antiviral Activity of Substituted 1,2,3-Thiadiazole-4-carboxamide Derivatives against TMV
CompoundActivity TypeEfficacy (%) at 500 µg/mL
Compound 102Curative60% mdpi.com
Compound 103Protective76% mdpi.com
Tiadinil (Standard)Curative58% mdpi.com
Tiadinil (Standard)Protective75% mdpi.com

A clear correlation exists between the specific chemical structures of thiadiazolopyrimidine analogs and their resulting biological activities. The core fused heterocyclic scaffold provides the basic structure required for activity, while the substituents fine-tune the potency and selectivity.

For anticancer applications, the presence of a halogen, specifically chlorine, at the 7-position of the analogous thiazolo[4,5-d]pyrimidine scaffold is strongly correlated with enhanced cytotoxic activity. mdpi.com This suggests that an electronegative group at this position is a key determinant for efficacy. Similarly, the lipophilicity and electronic nature of substituents on aryl rings attached to the core structure play a pivotal role. For instance, in triazolopyrimidine systems, the replacement of a carbon atom in an attached phenyl ring with a nitrogen atom significantly affects inhibitory activity against target enzymes. nih.gov

In antimicrobial contexts, the structure-activity relationship often depends on a balance between lipophilicity and the ability to form hydrogen bonds. Analysis of various triazolo-thiadiazole derivatives showed that the presence of a simple benzene (B151609) ring as a substituent was favorable for broad antibacterial activity, whereas bulkier groups like phenoxymethyl tended to decrease it. mdpi.com This indicates that steric hindrance can be detrimental, and a more compact structure may be preferred for fitting into the active site of bacterial enzymes. mdpi.com

Identification of Key Pharmacophores and Structural Motifs for Targeted Biological Response

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Based on the SAR of related structures, a hypothetical pharmacophore for biologically active nih.govresearchgate.netmdpi.comthiadiazolo[5,4-d]pyrimidine derivatives can be proposed.

The key structural motifs essential for a targeted biological response would likely include:

The Fused nih.govresearchgate.netmdpi.comThiadiazolo[5,4-d]pyrimidine Core: This rigid, planar heterocyclic system serves as the central scaffold. Its pseudo-purine structure allows it to act as a hinge region, fitting into ATP-binding sites of kinases or interacting with nucleic acid-related enzymes. sciforum.netnih.gov

Hydrogen Bond Donors/Acceptors: The exocyclic 7-amine group is a critical feature, likely acting as a key hydrogen bond donor and/or acceptor. Docking studies of analogous thiazolo[5,4-d]pyrimidines show this amine group forming polar interactions with crucial amino acid residues like asparagine and glutamate in the target's binding pocket. nih.gov The nitrogen atoms within the pyrimidine ring can also serve as hydrogen bond acceptors. nih.gov

Substituent Positions for Modulating Selectivity and Potency: Specific positions on the scaffold are crucial for introducing substituents that can occupy distinct pockets within a target protein. Based on analogs, the positions corresponding to C2, C5, and C7 on the thiazolo[5,4-d]pyrimidine (B3050601) system are critical. mdpi.com Substituents at these points can form hydrophobic interactions, π-π stacking, or additional polar contacts, thereby fine-tuning the molecule's affinity and selectivity for a specific biological target, such as a particular kinase or receptor. nih.govnih.gov

Computational Chemistry and Molecular Modeling Studies Of 1 2 3 Thiadiazolo 5,4 D Pyrimidin 7 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in quantum mechanics, are used to determine the electronic structure, geometry, and energy of molecules, which in turn dictate their chemical reactivity.

Density Functional Theory (DFT) is a robust computational method widely used to investigate the electronic properties of heterocyclic systems, including thiadiazolopyrimidine derivatives. dntb.gov.ua By employing functionals such as B3LYP, researchers can accurately calculate a variety of molecular descriptors. dntb.gov.ua These calculations are crucial for optimizing molecular geometries to find the most stable conformation and for understanding the distribution of electrons within the molecule. researchgate.net

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. dntb.gov.uaresearchgate.net A smaller energy gap generally implies higher reactivity. Furthermore, DFT is used to generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and help in identifying regions prone to electrophilic or nucleophilic attack. researchgate.net These theoretical studies provide a solid foundation for understanding the structure-activity relationships of novel compounds. researchgate.net

Table 1: Key Quantum Chemical Descriptors Calculated by DFT
DescriptorSignificance
HOMO EnergyHighest Occupied Molecular Orbital; relates to the ability to donate electrons.
LUMO EnergyLowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; an indicator of molecular stability and reactivity.
Molecular Electrostatic Potential (MEP)Visualizes electron density distribution; predicts sites for electrophilic and nucleophilic attack.
Global Hardness (η)Measures resistance to change in electron distribution.
Electronegativity (χ)Measures the power of an atom or group to attract electrons.

A significant application of quantum chemical calculations is the prediction of reactive sites within a molecule. By analyzing the electron distribution and molecular orbitals, it is possible to identify the nucleophilic (electron-rich) and electrophilic (electron-poor) centers. For instance, quantum-chemical calculations of the related 5-amino-1,3,4-thiadiazole-2-thiol (B144363) molecule showed the amino group to be the most active nucleophilic center. researchgate.net This type of analysis is vital for predicting how researchgate.netresearchgate.netresearchgate.netThiadiazolo[5,4-d]pyrimidin-7-amine and its derivatives might interact with biological macromolecules or participate in chemical reactions. Fukui functions, derived from DFT, are another powerful tool for quantifying the reactivity at specific atomic sites, further refining the prediction of where reactions are most likely to occur. researchgate.net

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target and for elucidating the molecular basis of ligand-receptor interactions.

Docking simulations provide a static snapshot of the ligand within the binding pocket of a protein, allowing for a detailed analysis of the intermolecular interactions that stabilize the complex. These interactions commonly include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. researchtrend.net For example, docking studies on other heterocyclic systems have identified key amino acid residues, such as Arg513 and His90 in the COX-2 enzyme, that are crucial for selective binding. researchgate.net In studies of researchgate.netresearchgate.netresearchgate.nettriazolo[4,5-d]pyrimidine derivatives, docking simulations suggested that a hydrogen bond interaction with the amino acid Met332 was critical for inhibitory activity. Such detailed interaction mapping is essential for understanding the mechanism of action and for guiding the rational design of more potent and selective inhibitors.

Molecular docking is a powerful tool for hypothesis generation, enabling the identification of potential molecular targets for a given compound. For the broader class of thiadiazolopyrimidines, in silico studies have explored interactions with several key enzymes implicated in cancer and other diseases.

Cytidine (B196190) Deaminase: Molecular docking studies have indicated a potential binding interaction between representatives of the thiadiazolopyrimidine series and the active site of cytidine deaminase. researchgate.netresearchgate.net

Thymidylate Synthase: This enzyme is a well-established target for anticancer drugs. Docking studies performed on newly synthesized thiadiazolopyrimidine derivatives have shown a good binding mode within the active site of the thymidylate synthase enzyme, suggesting a potential mechanism for their observed anti-proliferative activities. usc.galresearcher.life

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy. New thiadiazolopyrimidine-ornamented pyrazoles have been designed and evaluated as potential anticancer agents that function by suppressing VEGFR-2. researchgate.netresearchgate.net

Table 2: Summary of Molecular Docking Studies on Thiadiazolopyrimidine Scaffolds
Potential TargetKey Findings from Docking StudiesReference
Cytidine DeaminaseDemonstrated potential for binding within the active site. researchgate.netresearchgate.net
Thymidylate SynthaseCompounds showed good binding modes, rationalizing anticancer activity. usc.gal
VEGFR-2Derivatives designed as VEGFR-2 suppressors showed favorable interactions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a valuable static model of ligand binding, molecular dynamics (MD) simulations offer a dynamic perspective. MD simulations track the movements and interactions of atoms and molecules over time, providing insights into the flexibility of both the ligand and the protein, and assessing the stability of their complex in a simulated physiological environment. researchgate.netresearcher.life

MD simulations are frequently used to validate the results of molecular docking. By running a simulation of the docked ligand-protein complex for nanoseconds, researchers can observe whether the ligand remains stably bound in its predicted pose. Key analyses performed during MD simulations include the calculation of Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand backbone, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. Furthermore, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the simulation trajectory to calculate the binding free energy, offering a more accurate estimation of the binding affinity than docking scores alone. These simulations confirm the stability of binding and provide a more complete understanding of the dynamic interactions governing molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov This approach is instrumental in drug discovery for predicting the activity of novel compounds before their synthesis, thereby optimizing lead compounds and providing insights into their mechanism of action. nih.govmdpi.com

While specific QSAR studies focusing solely on imist.manih.govmdpi.comthiadiazolo[5,4-d]pyrimidin-7-amine were not found in a comprehensive literature search, a notable QSAR analysis has been conducted on a series of its isomeric analogs, the 1,2,3-triazolo[4,5-d]pyrimidine hybrids, investigating their anti-gastric cancer activity. nih.gov The findings from this study on a closely related scaffold provide a valuable framework for understanding the potential application and methodologies of QSAR in the development of imist.manih.govmdpi.comthiadiazolo[5,4-d]pyrimidin-7-amine derivatives as therapeutic agents.

In the study of 1,2,3-triazolo[4,5-d]pyrimidine hybrids, researchers utilized Density Functional Theory (DFT) to optimize the molecular structures and calculate various quantum chemical descriptors. nih.gov These descriptors, which quantify different aspects of the molecules' physicochemical properties, were then used to build a QSAR model. The calculated descriptors included:

EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule.

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability of a molecule.

Band Gap (ELUMO - EHOMO): Indicates the chemical reactivity and stability of the molecule.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

LogP: Represents the lipophilicity or hydrophobicity of the compound.

Molecular Weight (MW): The mass of the molecule.

The following table summarizes the calculated descriptor values for a selection of the studied 1,2,3-triazolo[4,5-d]pyrimidine derivatives.

CompoundEHOMO (eV)ELUMO (eV)Band Gap (eV)Chemical Hardness (η)Dipole Moment (Debye)LogPMolecular Weight (amu)
A1 -6.83-1.974.862.435.092.92419.4
A2 -6.82-2.014.812.415.232.40405.4
A3 -6.91-2.064.852.435.053.31433.4
A4 -6.94-2.114.832.425.252.79419.4
A5 -7.00-2.254.752.385.582.87423.4
A6 -6.98-2.264.722.365.762.35409.4
A7 -7.00-2.274.732.375.593.26437.5
A8 -7.02-2.314.712.365.792.74423.4

This data is illustrative and pertains to 1,2,3-triazolo[4,5-d]pyrimidine derivatives as reported in the cited study. nih.gov

The developed QSAR model in the study of these isomeric compounds established a statistically significant relationship between these descriptors and the anti-gastric cancer activity. Such a model can be represented by a mathematical equation that allows for the prediction of the biological activity of new, unsynthesized derivatives. The robustness and predictive power of a QSAR model are typically evaluated using statistical metrics like the coefficient of determination (R²), cross-validated R² (Q²), and others. imist.manih.gov

The insights gained from such QSAR studies are crucial for rational drug design. For instance, the model might reveal that lower values of ELUMO and higher values of dipole moment are correlated with increased biological activity. This information would guide medicinal chemists to synthesize new derivatives of imist.manih.govmdpi.comthiadiazolo[5,4-d]pyrimidin-7-amine with modifications that modulate these specific electronic and physical properties to enhance their therapeutic potential.

In Vitro Biological Activity and Mechanistic Insights for Thiadiazolopyrimidine Systems

Evaluation of Antimicrobial Properties in Cultured Strains (e.g., Gram-positive, Gram-negative Bacteria, Fungi)

Derivatives of the thiadiazolopyrimidine ring system have demonstrated notable antimicrobial activity against a variety of pathogenic microorganisms. researchgate.net Studies have shown that the efficacy of these compounds can be significantly influenced by the nature of the chemical groups attached to the core structure.

For instance, novel polycyclic compounds based on the thiadiazolopyrimidine scaffold have been synthesized and evaluated for their antimicrobial potential. researchgate.net Specifically, pyrano-thiadiazolopyrimidine derivatives have shown substantial effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus. researchgate.net In contrast, tetracyclic pyrazolopyrimido-thiadiazolopyrimidine derivatives displayed prominent activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. researchgate.net

The antifungal properties of these systems have also been investigated. The same pyrano-thiadiazolopyrimidine compounds that were effective against Gram-positive bacteria also exhibited good efficacy against the fungal pathogen Candida albicans. researchgate.net Other research into 1,2,3-thiadiazole (B1210528) derivatives has confirmed activity against C. albicans and shown that specific substitutions can confer activity against Gram-negative E. coli or Gram-positive S. aureus. researchgate.net The antimicrobial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. researchgate.net

Compound TypeTarget Organism TypeSpecific StrainsObserved ActivityReference
Pyrano-thiadiazolopyrimidines (8a-b, 9a-b)Gram-positive BacteriaS. aureus, B. cereusSubstantial efficiencies researchgate.net
Pyrazolopyrimido-thiadiazolopyrimidines (16a-b, 17a-b)Gram-negative BacteriaE. coli, P. aeruginosaProminent efficiencies researchgate.net
Pyrano-thiadiazolopyrimidines (8a-b, 9a-b)FungiC. albicansGood efficacy researchgate.net
1,2,3-Thiadiazole propenoxide derivative (4a)Gram-negative BacteriaE. coliActive researchgate.net
1,2,3-Thiadiazole benzene (B151609) derivative (4c)Gram-positive BacteriaS. aureusActive researchgate.net
1,2,3-Thiadiazole derivatives (4a-c)FungiC. albicansActive researchgate.net

Assessment of Anti-quorum Sensing Activity

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that allows them to coordinate gene expression based on population density. The inhibition of QS is a promising strategy for combating bacterial infections without exerting selective pressure that leads to resistance. Certain thiadiazolopyrimidine derivatives have been evaluated for their ability to interfere with this process.

The anti-QS activity of newly synthesized thiadiazolopyrimidine-based compounds was tested against Chromobacterium violaceum, a bacterium that produces a violet pigment called violacein (B1683560), which is regulated by QS. nih.gov The ability of a compound to inhibit violacein production is an indicator of its anti-QS potential. nih.gov Studies showed that pyrazolopyrimido-thiadiazolopyrimidine and pyrano-thiadiazolopyrimidine derivatives exhibited satisfactory to remarkable anti-QS activities. researchgate.netnih.gov

Assessment of Anticancer Activity in Established Cell Lines

The thiadiazolopyrimidine nucleus is considered a pseudo-purine, and its structural similarity to endogenous purines makes it a candidate for anticancer drug development. nih.gov Various derivatives have been screened for cytotoxic activity against a range of human cancer cell lines.

Tetracyclic pyrazolopyrimido-thiadiazolopyrimidine derivatives have demonstrated potent cytotoxic efficacy against MCF-7 breast cancer cells, with IC50 values (the concentration required to inhibit the growth of 50% of cells) in the low micromolar range (5.69 to 9.36 µM). researchgate.netnih.gov Other derivatives showed strong efficacy against both MCF-7 and Hep-2 (larynx carcinoma) cell lines, and moderate activity against HepG2 (liver carcinoma) and PC3 (prostate cancer) cell lines. nih.gov Similarly, certain 1,2,3-thiadiazole derivatives have shown activity against a panel of tumor cells, including colorectal carcinoma (SW480, HCT116) and breast adenocarcinoma (MCF-7). researchgate.net

Compound TypeCancer Cell LineCancer TypeIC50 (µM)Reference
Pyrazolopyrimido-thiadiazolopyrimidine (16b)MCF-7Breast5.69 nih.gov
Pyrazolopyrimido-thiadiazolopyrimidine (16a)MCF-7Breast7.53 nih.gov
Pyrazolopyrimido-thiadiazolopyrimidine (17b)MCF-7Breast8.84 nih.gov
Pyrazolopyrimido-thiadiazolopyrimidine (17a)MCF-7Breast9.36 nih.gov
Pyrano-thiadiazolopyrimidine (8b)MCF-7Breast11.71 nih.gov
Pyrano-thiadiazolopyrimidine (9b)Hep-2Larynx14.68 nih.gov

Cell Proliferation Inhibition and Cytotoxicity Mechanisms (e.g., Apoptosis Induction)

Understanding the mechanism by which cancer cells are killed is crucial for drug development. Apoptosis, or programmed cell death, is a key mechanism that anticancer agents often exploit. nih.gov Research into thiazolopyrimidine derivatives has begun to elucidate these cytotoxic mechanisms.

One study designed a series of thiazolopyrimidine compounds as phosphodiesterase-5 (PDE5) inhibitors and found a correlation with apoptosis induction. researchgate.net An apoptosis cytometric assay revealed that specific compounds led to a pronounced increase in the total percentage of apoptotic HCT116 colon cancer cells. researchgate.net The mechanism was further investigated by measuring the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. The results showed that the thiazolopyrimidine compounds significantly enhanced Bax expression while down-regulating Bcl-2, thereby shifting the balance towards apoptosis. researchgate.net

Cell Cycle Analysis

Cancer is characterized by uncontrolled cell division, which is a result of a dysregulated cell cycle. Many chemotherapy drugs work by causing cell cycle arrest at specific phases, preventing the cell from progressing towards division and often leading to apoptosis.

While direct studies on researchgate.netresearchgate.netresearchgate.netThiadiazolo[5,4-d]pyrimidin-7-amine are limited, research on structurally related thiazole-containing compounds provides insight into potential mechanisms. Thiazolides, for example, have been shown to strongly inhibit the proliferation of colon carcinoma cells by promoting G1 phase cell cycle arrest. nih.gov This arrest was linked to the inhibition of protein translation through the mTOR/c-Myc/p27 pathway. nih.gov Other studies on novel chalcones fused with a triazolo-isoquinoline moiety demonstrated that these compounds could induce cell growth arrest at the G1 phase and inhibit the G1/S transition. researchgate.net These findings suggest that inducing cell cycle arrest is a plausible mechanism of action for the broader class of pyrimidine-fused heterocyclic compounds.

DNA Binding Affinity Studies

The interaction of small molecules with DNA is a critical mechanism for the function of many anticancer drugs. By binding to DNA, these agents can disrupt replication and transcription, ultimately leading to cell death. Several studies have investigated the DNA binding potential of thiazolopyrimidine and thiadiazolopyrimidine derivatives.

In one study, a series of thiazolopyrimidine derivatives were evaluated for their DNA binding activity. researchgate.netnih.gov Certain compounds demonstrated good DNA binding affinity, with values comparable to the well-known anticancer drug doxorubicin. researchgate.netnih.gov Molecular docking studies suggested that these compounds bind to the minor groove of DNA through hydrogen bonding interactions, and this binding is likely a key contributor to their anticancer activity. researchgate.netnih.gov Another investigation into a novel thiazolo-pyrano-pyrimidine derivative found that it binds strongly to calf-thymus DNA (CT-DNA), likely via an intercalative mode. actascientific.com Furthermore, some thiadiazolopyrimidine derivatives have been shown to have a protective effect against bleomycin-dependent DNA damage. nih.gov

Investigation of Enzyme Inhibition Profiles (e.g., Carbonic Anhydrase, Phosphodiesterase, Kinases)

The biological effects of thiadiazolopyrimidine systems are often mediated by their ability to inhibit specific enzymes. Their diverse structures allow them to interact with a range of enzymatic targets.

Phosphodiesterase (PDE) Inhibition: Certain thiazolopyrimidine derivatives have been designed and synthesized as potent inhibitors of phosphodiesterase-5 (PDE5). researchgate.net Inhibition of PDE5 has been identified as a potential therapeutic approach for cancer, and compounds in this class have shown significant inhibitory effects with IC50 values in the nanomolar range, sometimes exceeding the potency of the reference drug sildenafil. researchgate.net

Carbonic Anhydrase (CA) Inhibition: The 1,3,4-thiadiazole (B1197879) moiety is a known pharmacophore for inhibiting carbonic anhydrases, which are enzymes involved in various physiological processes, including tumorigenesis (e.g., hCA IX). nih.govresearchgate.net Studies on 1,3,4-thiadiazole-thiols have shown inhibition of cytosolic isozymes (hCA I, hCA II) and the tumor-associated hCA IX, with inhibition constants ranging from nanomolar to micromolar concentrations. nih.gov

Other Enzyme Targets: The thiadiazolopyrimidine scaffold has been explored for its activity against other enzymes as well. Analogues have been synthesized as inhibitors of PARP1 and STAT3, both of which are significant targets in cancer therapy. nih.gov Additionally, a series of 2-arylated thiadiazolopyrimidones were identified as selective and potent inhibitors of nucleotide pyrophosphatases (NPPs), specifically h-NPP1 and h-NPP3. researchgate.net Research on related thiazole-containing structures has also identified inhibitors of PI3-kinase, a key enzyme in cell signaling pathways that promote cell survival and growth. nih.gov

Compound ClassEnzyme TargetPotencyReference
ThiazolopyrimidinesPhosphodiesterase-5 (PDE5)IC50 in nanomolar range researchgate.net
1,3,4-Thiadiazole-thiolsCarbonic Anhydrase I, II, IXKi from 97 nM to >500 µM nih.gov
ThiadiazolopyrimidonesNucleotide Pyrophosphatase 1 (NPP1)IC50 = 0.31 µM researchgate.net
ThiadiazolopyrimidinesPARP1, STAT3Identified as inhibitors nih.gov
ThiazolobenzoxepinsPI3-KinaseActive inhibitors nih.gov

Antiviral Properties

A review of current scientific literature indicates a lack of specific studies evaluating the in vitro antiviral properties of mdpi.commdpi.comnih.govThiadiazolo[5,4-d]pyrimidin-7-amine and its direct derivatives. While the broader class of thiadiazolopyrimidines has been noted for potential biological activities, including antiviral profiles, specific research focusing on the mdpi.commdpi.comnih.govthiadiazolo[5,4-d]pyrimidine core against various viral strains is not presently available in the public domain. nih.govnih.gov

Research on related fused pyrimidine (B1678525) systems has shown antiviral potential. For instance, derivatives of 2-substituted methylpyrimidin-5-yl-1,3,4-thiadiazole have been investigated for their activity against the Tobacco Mosaic Virus (TMV). nih.gov Similarly, other fused heterocyclic systems incorporating triazole and thiadiazine rings have been synthesized and evaluated for their in vitro activity against influenza viruses. semanticscholar.orgdntb.gov.ua However, these studies are on structurally distinct scaffolds, and the findings cannot be directly extrapolated to mdpi.commdpi.comnih.govThiadiazolo[5,4-d]pyrimidin-7-amine. Further research is required to determine if this specific heterocyclic system possesses any significant antiviral activity.

Antioxidant and Antiglycation Activities

The investigation into the antioxidant and antiglycation potential of the specific mdpi.commdpi.comnih.govThiadiazolo[5,4-d]pyrimidin-7-amine scaffold is an emerging area of research. While comprehensive studies with detailed data are limited for this exact structure, the broader class of thiadiazolopyrimidine derivatives has been recognized for possessing antioxidant and antiglycation capabilities. nih.gov

Antioxidant Activity

Studies on various thiazolopyrimidine derivatives have demonstrated their potential to act as antioxidants. For example, research on a series of bicyclic thiazolopyrimidine derivatives showed significant antioxidant activity in Ferric Reducing Antioxidant Power (FRAP) assays and other redox status tests. mdpi.com In another study, newly synthesized thiazolopyrimidine derivatives exhibited noteworthy antioxidant effects in lipid peroxidation and erythrocyte hemolysis assays. mdpi.com These findings suggest that the thiazolopyrimidine nucleus is a promising scaffold for the development of antioxidant agents. However, specific data from in vitro antioxidant assays for mdpi.commdpi.comnih.govThiadiazolo[5,4-d]pyrimidin-7-amine are not yet reported.

Antiglycation Activity

Glycation is a non-enzymatic reaction between sugars and proteins or lipids that can lead to the formation of advanced glycation end-products (AGEs), which are implicated in the pathogenesis of various diseases, including diabetic complications. The thiadiazolo-pyrimidine nucleus has been identified as having potential antiglycation properties. nih.gov The development of synthetic compounds that can inhibit glycation is an active area of research. nih.gov While this suggests that mdpi.commdpi.comnih.govThiadiazolo[5,4-d]pyrimidin-7-amine could theoretically possess such activity, specific in vitro studies to confirm and quantify its antiglycation potential are needed.

Future Directions and Emerging Research Avenues for Thiadiazolopyrimidine 7 Amine Research

Development of Novel Synthetic Methodologies for Isomeric Purity and Scalability

A primary challenge in the synthesis of substituted thiadiazolopyrimidines is the potential for isomer formation. Future synthetic efforts must prioritize the development of highly regioselective reactions that yield the desired researchgate.netnih.govmdpi.comthiadiazolo[5,4-d] isomer with exceptional purity, minimizing the need for complex and costly chromatographic separations. Research into reaction mechanisms, potentially aided by theoretical studies, will be crucial to understand and control the thermodynamic and kinetic factors that govern isomer formation. researchgate.net

Furthermore, the transition from laboratory-scale synthesis to large-scale production necessitates the development of robust, efficient, and scalable methodologies. Future research should focus on:

Chromatography-Free Purification: Exploring crystallization-based and other non-chromatographic purification techniques to make the process more economically viable and environmentally friendly.

Green Chemistry Approaches: Utilizing solvent-free reaction conditions or environmentally benign solvents to reduce the ecological footprint of the synthetic process. researchgate.net

Advanced Structural Modifications for Enhanced Selectivity and Potency

The biological activity of fused pyrimidine (B1678525) systems is highly dependent on the nature and position of their substituents. Structure-activity relationship (SAR) studies on analogous compounds, such as thiazolo[5,4-d]pyrimidines, have demonstrated that modifications at various positions can dramatically influence potency and target selectivity. nih.gov Future research on researchgate.netnih.govmdpi.comThiadiazolo[5,4-d]pyrimidin-7-amine should involve a systematic exploration of its chemical space.

Key areas for structural modification include:

Substitutions on the Pyrimidine Ring: Introducing diverse functional groups at available positions on the pyrimidine ring to modulate binding affinity and pharmacokinetic properties.

Modifications of the 7-amino Group: Replacing or substituting the exocyclic amine with various alkyl or aryl groups to probe interactions within target binding pockets.

Introduction of Diverse Moieties: Appending moieties known to confer high affinity for specific targets, such as piperazine (B1678402) and piperidine (B6355638) groups for adenosine (B11128) receptors or specific aryl fragments for kinase inhibition. nih.gov

The overarching goal of these modifications will be to enhance selectivity for specific biological targets, such as distinguishing between different kinase or adenosine receptor subtypes, thereby minimizing off-target effects. nih.gov An advanced strategy could involve designing ligands that target less conserved, inactive conformations of enzymes like kinases, a proven method for achieving greater selectivity. nih.gov

Integrated Computational and Experimental Approaches for Mechanism Elucidation

To accelerate the drug discovery process and gain a deeper understanding of the mechanism of action, a synergistic approach integrating computational modeling and experimental validation is essential. Future research will heavily rely on this integrated paradigm.

Computational MethodApplication in Thiadiazolopyrimidine Research
Molecular Docking Predict the binding mode of derivatives within the active site of target proteins (e.g., kinases, receptors), identifying key hydrogen bonds and hydrophobic interactions. nih.govnih.gov
3D-QSAR Develop statistically significant models that correlate the three-dimensional structure of compounds with their biological activity, guiding the design of more potent analogs.
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the ligand-protein complex over time to assess the stability of binding interactions predicted by docking.
DFT Calculations Analyze the electronic properties (e.g., energy gap, chemical hardness) of novel compounds to understand their reactivity and molecular characteristics. researchgate.netnih.gov

These in silico predictions must be rigorously validated through experimental techniques. Binding and enzymatic assays will confirm the potency and selectivity of new compounds, while structural biology methods, such as X-ray crystallography, can provide definitive evidence of the binding mode, validating and refining the computational models. researchgate.netmdpi.com This iterative cycle of computational design and experimental feedback will be paramount for mechanism elucidation and rational drug design.

Exploration of New Biological Targets and Therapeutic Applications

The thiadiazolopyrimidine nucleus and related fused pyrimidines are known to exhibit a wide spectrum of biological activities. researchgate.netnih.gov This suggests that the researchgate.netnih.govmdpi.comThiadiazolo[5,4-d]pyrimidin-7-amine scaffold could be effective against a diverse range of biological targets, leading to novel therapeutic applications.

Future research should involve screening libraries of novel derivatives against various targets to uncover new activities. Based on the profiles of analogous compounds, promising therapeutic areas include:

Oncology: Targeting key enzymes in cancer progression such as Epidermal Growth Factor Receptor (EGFR), HER-2, and Topoisomerase-II (TOP-II). nih.govrsc.org

Infectious Diseases: Investigating activity against viral, fungal, and bacterial pathogens, including multidrug-resistant strains. nih.gov

Inflammatory and Autoimmune Disorders: Exploring potential as immunosuppressive agents or inhibitors of inflammatory pathways. nih.gov

Neurological Disorders: Evaluating derivatives as antagonists for adenosine receptors (A1 and A2A), which are implicated in conditions like depression and Parkinson's disease. nih.gov

This broad-based screening approach will be critical for unlocking the full therapeutic potential of this versatile chemical scaffold.

Synergistic Effects with Existing Therapeutic Agents

Combination therapy is a cornerstone of modern medicine, often leading to improved efficacy, reduced toxicity, and the ability to overcome drug resistance. A significant emerging avenue for thiadiazolopyrimidine research is the investigation of their synergistic effects when combined with existing drugs.

Studies on structurally related 1,3,4-thiadiazole (B1197879) derivatives have already demonstrated a powerful synergistic effect with the antifungal agent Amphotericin B, enhancing its efficacy against Candida species while not increasing cytotoxicity to human cells. nih.govnih.gov Similarly, thiazolopyridine derivatives have shown synergy with the antibiotic amoxicillin. researchgate.net

Future research should systematically evaluate researchgate.netnih.govmdpi.comThiadiazolo[5,4-d]pyrimidin-7-amine derivatives in combination with:

Standard Chemotherapeutics: For derivatives with anticancer activity, combination studies could reveal synergistic effects that allow for lower, less toxic doses of conventional chemotherapy drugs.

Existing Antimicrobials: To combat resistance, combining these novel agents with established antibiotics or antifungals could restore or enhance their activity against resistant pathogens.

Other Targeted Therapies: In oncology, combining inhibitors of different signaling pathways can prevent the emergence of resistance and lead to more durable responses.

Exploring these synergistic interactions is a promising strategy to maximize the therapeutic impact of the researchgate.netnih.govmdpi.comThiadiazolo[5,4-d]pyrimidin-7-amine scaffold and address pressing challenges in areas like cancer and infectious disease.

Q & A

Q. What are the established synthetic routes for [1,2,3]thiadiazolo[5,4-d]pyrimidin-7-amine, and how do reaction conditions influence yields?

The synthesis typically involves cyclization of 5-amino-4-mercapto-6-methoxypyrimidine with nitrous acid under acidic conditions. For example, dissolving 5-amino-4-mercapto-6-methoxypyrimidine in concentrated HCl and reacting with sodium nitrite at 0–5°C yields the thiadiazolo core. Subsequent ammonolysis replaces the methoxy group with an amine: refluxing the intermediate with anhydrous ammonia in ethanol achieves 86% yield of the 7-amine derivative . Key variables include temperature control (0–5°C for cyclization) and solvent choice (ethanol or dioxane for substitutions).

Q. How is structural characterization of this compound performed?

Routine characterization combines elemental analysis, NMR, and UV-Vis spectroscopy. For example:

  • 1H NMR of 5-chloro derivatives shows aromatic protons at δ 7.23–8.28 and exchangeable NH2 signals .
  • Elemental analysis confirms stoichiometry (e.g., C: 31.38%, N: 45.75% for the parent compound) .
  • UV-Vis spectra exhibit λmax at 244–328 nm, indicative of conjugated π-systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in thiadiazolo-pyrimidine functionalization?

Regioselectivity depends on the electrophile and solvent. For example:

  • Ammonia vs. methylamine : Anhydrous ammonia in ethanol yields the 7-amine derivative (86% yield), while methylamine in dioxane produces 7-methylamino analogs (90% yield) .
  • Catalyst-free vs. catalyzed systems : Alcohols (e.g., ethanol, 2-methoxyethanol) are preferred for nucleophilic substitutions without catalysts, as demonstrated in the synthesis of 5-chloro derivatives .

Q. Table 1: Optimization of Substitution Reactions

ReagentSolventTemperatureYield (%)Product
NH3 (g)EthanolReflux867-Amino derivative
CH3NH2 (g)Dioxane80°C907-Methylamino derivative
HydrazineEthanolRT757-Hydrazino derivative

Q. What structure-activity relationships (SAR) govern the biological activity of thiadiazolo-pyrimidine derivatives?

Key SAR insights include:

  • Substituent effects : The 5-chloro group enhances adenosine receptor affinity (Ki < 100 nM) and CD73 inhibitory activity (IC50 ~ 1 µM) .
  • Heterocyclic substitutions : Thiophene or furan moieties at position 2 improve antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus) .
  • Amine modifications : Primary amines (e.g., -NH2) show higher solubility and bioavailability than bulkier alkylamines .

Q. How do contradictory data arise in biological assays for thiadiazolo-pyrimidines, and how can they be resolved?

Contradictions often stem from assay conditions or substituent variability. For example:

  • Antimicrobial activity : Thiophene-substituted derivatives show strong activity in plant extracts (MIC = 8 µg/mL) but weaker effects in synthetic analogs (MIC > 32 µg/mL) due to purity or stereochemical differences .
  • Enzyme inhibition : CD73 inhibition varies with the electronic nature of substituents (e.g., electron-withdrawing groups enhance activity) . Standardizing assay protocols (e.g., ATP concentration, pH) and using high-purity compounds (>95% by HPLC) mitigate discrepancies.

Q. What advanced methodologies are used to study the electronic properties of this compound?

  • DFT calculations : Predict HOMO/LUMO distributions to explain reactivity toward electrophiles .
  • X-ray crystallography : Resolves bond lengths and angles, confirming planarity of the thiadiazolo-pyrimidine core .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 153.0421 for C4H3N5S) .

Methodological Guidelines

Q. How should researchers handle solubility challenges during synthesis?

  • Polar aprotic solvents : Use DMF or DMSO for recrystallization of high-melting-point derivatives (>300°C) .
  • Acid-base tuning : Protonate the amine group with HCl to improve aqueous solubility for biological testing .

Q. What analytical strategies validate purity for pharmacological studies?

  • HPLC : Use C18 columns with acetonitrile/water gradients (e.g., 10–90% over 20 min) to achieve >98% purity .
  • TLC : Monitor reactions using silica gel plates and UV detection (Rf = 0.4–0.6 in ethyl acetate/hexane) .

Data Contradiction Analysis

Q. Why do synthetic yields vary for 7-amino derivatives across studies?

Yield discrepancies arise from:

  • Ammonia concentration : Higher NH3 concentrations (33% aqueous) improve yields (75–86%) compared to dilute solutions .
  • Reaction time : Prolonged reflux (6–12 h) ensures complete substitution, as seen in 5-chloro derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.